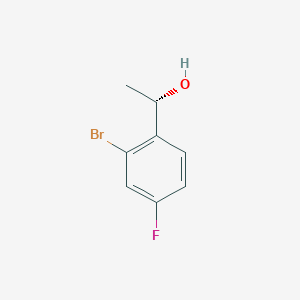

(S)-1-(2-Bromo-4-fluorophenyl)ethanol

CAS No.:

Cat. No.: VC18208410

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrFO |

|---|---|

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | (1S)-1-(2-bromo-4-fluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |

| Standard InChI Key | LPYZIWSUVOQESX-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)Br)O |

| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-1-(2-Bromo-4-fluorophenyl)ethanol (IUPAC name: (1S)-1-(2-bromo-4-fluorophenyl)ethanol) features a phenyl ring substituted at the 2-position with bromine and the 4-position with fluorine, attached to an (S)-configured ethanol group. The stereocenter at C1 dictates its chiral properties, which are critical for interactions with biological targets.

Table 1: Molecular descriptors of (S)-1-(2-Bromo-4-fluorophenyl)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | |

| CAS Number | 290331-08-7 | |

| InChI Key | LPYZIWSUVOQESX-YFKPBYRVSA-N | |

| Isomeric SMILES | CC@@HO |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons (δ 7.2–7.8 ppm), ethanol methyl group (δ 1.4 ppm), and hydroxyl proton (δ 2.1 ppm) . High-resolution mass spectrometry shows a molecular ion peak at m/z 219.05.

Synthesis and Production Methods

Enantioselective Microbial Reduction

The most efficient route involves biocatalytic reduction of 2-bromo-4-fluoroacetophenone using yeast strains (Candida, Pichia, Saccharomyces) or recombinant Escherichia coli. Key parameters include:

Table 2: Biocatalytic reduction performance

| Organism | Yield (%) | ee (%) | Substrate Conc. (g/L) |

|---|---|---|---|

| Saccharomyces cerevisiae | >90 | 99 | 2–6 |

| Pichia methanolica | 98 | 99.9 | 4.5 |

This method avoids racemization and uses glucose dehydrogenase for cofactor regeneration . Scale-up to 500-L fermentors achieved 95% yield in 20 h .

Chemical Synthesis Alternatives

While less enantioselective, chemical routes include:

-

Borohydride Reduction: NaBH₄-mediated reduction of 2-bromo-4-fluoroacetophenone, though with lower ee (~70%) .

-

Asymmetric Catalysis: Chiral oxazaborolidine catalysts, but requiring expensive ligands .

Applications in Pharmaceutical Research

Intermediate for Antiviral and Anticancer Agents

The compound’s halogenated aromatic system facilitates Suzuki-Miyaura couplings to install heterocyclic moieties. Case studies include:

-

HIV Protease Inhibitors: Serves as a precursor for diaryl ethanolamine scaffolds .

-

Kinase Inhibitors: The bromine atom enables palladium-catalyzed cross-couplings in tyrosine kinase inhibitor synthesis .

Agrochemical Applications

Incorporated into herbicides as a chiral building block, enhancing target specificity toward plant acetyl-CoA carboxylase.

Physicochemical Properties

Table 3: Key physicochemical data

| Property | Value | Method |

|---|---|---|

| Melting Point | 72–74°C | DSC |

| Solubility (H₂O) | 1.2 mg/mL (25°C) | Shake-flask |

| logP | 2.8 | HPLC |

| Stability | Stable under N₂, >24 months | Accelerated aging |

The compound exhibits moderate lipophilicity (logP 2.8), facilitating membrane permeability in prodrug designs .

Recent Advances and Research Directions

Recombinant Biocatalysts

Cloning of the Pichia methanolica keto reductase into E. coli enabled whole-cell catalysis at 6 g/L substrate input with 98% yield . This system’s NADPH dependency was addressed via glucose dehydrogenase co-expression .

Continuous Flow Synthesis

Microreactor systems coupling microbial reduction with in-line extraction achieved space-time yields of 0.8 g/L/h, reducing processing time by 40% compared to batch systems .

Computational Modeling

Density functional theory (DFT) studies (B3LYP/6-311+G**) rationalize the enzyme’s enantiopreference, identifying key hydrogen bonds between the ketone carbonyl and Tyr157/Ser142 residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume